molecular formula C11H15NO B7874417 3-(2-Phenylethoxy)azetidine

3-(2-Phenylethoxy)azetidine

Cat. No.: B7874417
M. Wt: 177.24 g/mol
InChI Key: PKKSFLVWHZELAW-UHFFFAOYSA-N
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Description

3-(2-Phenylethoxy)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethoxy)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of γ-chloroamines. The reaction conditions often involve the use of bases such as potassium carbonate in solvents like N-methyl-2-pyrrolidone or dimethylformamide . Another approach is the alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods: Industrial production of azetidines, including this compound, may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of these cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Phenylethoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(2-Phenylethoxy)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and unique electronic properties allow it to participate in various chemical reactions, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-(2-Phenylethoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(2-phenylethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)6-7-13-11-8-12-9-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKSFLVWHZELAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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